(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone
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Overview
Description
(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone is a compound that features a pyrrolidine ring attached to a 3,4-dimethylphenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-(aminomethyl)pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique structural properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Phenylmethanone derivatives: Compounds with similar phenylmethanone linkages, such as benzophenone derivatives.
Uniqueness
(2-(Aminomethyl)pyrrolidin-1-yl)(3,4-dimethylphenyl)methanone is unique due to the combination of the pyrrolidine ring and the 3,4-dimethylphenyl group. This combination provides distinct physicochemical properties and biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
[2-(aminomethyl)pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-10-5-6-12(8-11(10)2)14(17)16-7-3-4-13(16)9-15/h5-6,8,13H,3-4,7,9,15H2,1-2H3 |
InChI Key |
YPWGEEDIUWTURE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2CN)C |
Origin of Product |
United States |
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